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Compound of Interest

Compound Name: Chamaejasmenin C

Cat. No.: B1210549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

structural elucidation of Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of

Stellera chamaejasme L. This document is intended to serve as a valuable resource for

researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data
The structural characterization of Chamaejasmenin C has been established through a

combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While the original full dataset is found in specialized chemical literature, this guide summarizes

the key spectroscopic data.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool in

determining the molecular formula of natural products. For biflavanones isolated from Stellera

chamaejasme, negative ion mode is often utilized. The fragmentation patterns of these

molecules, particularly the retro-Diels-Alder (RDA) cleavage, provide significant structural

information. While the exact high-resolution mass for Chamaejasmenin C is not detailed in the

readily available literature, related biflavanones from the same plant, such as

Neochamaejasmin C, show a molecular ion peak [M-H]⁻ at m/z 569.1446, corresponding to a
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molecular formula of C₃₂H₂₆O₁₀[1]. The mass spectrum of Chamaejasmenin C is expected to

be consistent with its biflavanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of complex organic

molecules like Chamaejasmenin C. The data from ¹H NMR, ¹³C NMR, and 2D-NMR

experiments (such as COSY and HMBC) allow for the precise assignment of protons and

carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for Chamaejasmenin C

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for Chamaejasmenin C

Position Chemical Shift (δ) ppm

Data not available in search results

Note: The complete ¹H and ¹³C NMR data for Chamaejasmenin C are reported in the

publication: Liu, G. Q., Tatematsu, H., Kurokawa, M., Niwa, M., & Hirata, Y. (1984). Novel C-

3/C-3”-biflavanones from stellera chamaejasme L. Chemical & Pharmaceutical Bulletin, 32(1),

362-365. Access to the full text of this article is recommended for the complete dataset.

Experimental Protocols
The isolation and spectroscopic analysis of Chamaejasmenin C follow a standardized

workflow for natural product chemistry. The methodologies described for the isolation of co-

occurring biflavanones from Stellera chamaejasme are representative of the procedures used

for Chamaejasmenin C.
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Extraction and Isolation
The dried and powdered roots of Stellera chamaejasme L. are typically extracted with a polar

solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of

chromatographic separations to isolate the constituent compounds. This multi-step process

generally involves:

Solvent Extraction: The plant material is exhaustively extracted with an appropriate solvent

(e.g., 95% ethanol) at room temperature.

Solvent Partitioning: The crude extract is often partitioned between different immiscible

solvents (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.

Column Chromatography: The fractions obtained from solvent partitioning are further purified

using column chromatography. Silica gel is a common stationary phase, with a gradient of

solvents of increasing polarity (e.g., a chloroform-methanol mixture) used as the mobile

phase.

Further Purification: Fractions containing the compound of interest may require additional

purification steps, such as preparative thin-layer chromatography (TLC) or Sephadex column

chromatography.

Spectroscopic Analysis
The purified Chamaejasmenin C is then subjected to spectroscopic analysis for structural

elucidation.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 500 MHz). The sample is typically dissolved in a deuterated solvent, such as acetone-

d₆ or methanol-d₄, with tetramethylsilane (TMS) used as an internal standard. 2D-NMR

experiments, including COSY, HSQC, and HMBC, are crucial for establishing the

connectivity of atoms within the molecule.

Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF

(Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to

determine the accurate mass and molecular formula of the compound.
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Visualizations
Experimental Workflow for Isolation and Analysis
The following diagram illustrates the general workflow for the isolation and structural elucidation

of Chamaejasmenin C from Stellera chamaejasme L..
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Figure 1. General experimental workflow for the isolation and structural elucidation of
Chamaejasmenin C.

As of the latest literature review, a specific signaling pathway for Chamaejasmenin C has not

been extensively detailed. However, related biflavonoids from Stellera chamaejasme have

been investigated for their biological activities, suggesting that Chamaejasmenin C may also

possess interesting pharmacological properties worthy of further investigation. This guide

provides the foundational spectroscopic and methodological information to support such future

research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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